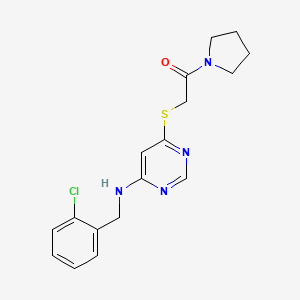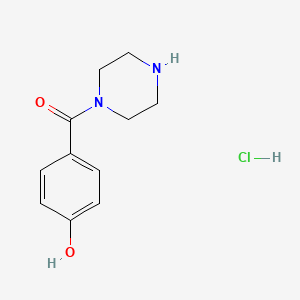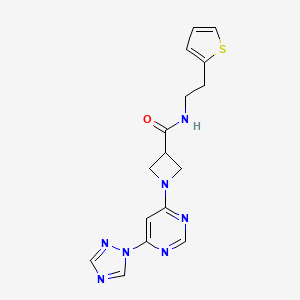
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as PDE5 inhibitor, is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that acts as an inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Mécanisme D'action
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor works by inhibiting the enzyme this compound, which is responsible for the degradation of cGMP. By inhibiting this compound, the levels of cGMP in the body increase, leading to vasodilation and relaxation of smooth muscle cells. This results in increased blood flow to the penis, which is the mechanism behind its use in the treatment of erectile dysfunction. This compound inhibitor also has effects on the cardiovascular system, where it has been shown to reduce blood pressure and improve cardiac function.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and increased blood flow. It has also been shown to have anti-inflammatory and anti-tumor effects. This compound inhibitor has been studied for its effects on various organs, including the heart, lungs, and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor has several advantages for lab experiments, including its well-established mechanism of action and its availability in pure form. It can be easily synthesized and purified, making it a valuable tool for studying the effects of this compound inhibition. However, this compound inhibitor also has some limitations, including its potential toxicity and its lack of selectivity for this compound over other phosphodiesterase enzymes.
Orientations Futures
There are several future directions for the study of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor, including its potential therapeutic applications in the treatment of cardiovascular diseases, pulmonary hypertension, and cancer. Further research is needed to better understand the mechanisms of action of this compound inhibitor and its effects on various physiological and pathological conditions. Additionally, the development of more selective this compound inhibitors may lead to improved therapeutic outcomes with fewer side effects.
Méthodes De Synthèse
The synthesis of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor involves several steps, including the synthesis of the pyrimidine ring, the chlorobenzyl group, and the pyrrolidine ring. The pyrimidine ring is synthesized by reacting 2-aminopyrimidine with thiophosgene, followed by the reaction with 2-chlorobenzylamine to form the chlorobenzyl group. The pyrrolidine ring is then synthesized by reacting 1-pyrrolidinecarboxylic acid with 2-(2-chlorobenzylamino)-6-(4-pyrimidinyl)thiopyrimidine. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor has been widely used in scientific research for its potential therapeutic applications. It has been studied for its effects on various physiological and pathological conditions, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. This compound inhibitor has also been shown to have anti-inflammatory and anti-tumor effects.
Propriétés
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c18-14-6-2-1-5-13(14)10-19-15-9-16(21-12-20-15)24-11-17(23)22-7-3-4-8-22/h1-2,5-6,9,12H,3-4,7-8,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTVQRQSCMKKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)

![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)

![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)

![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)
![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
